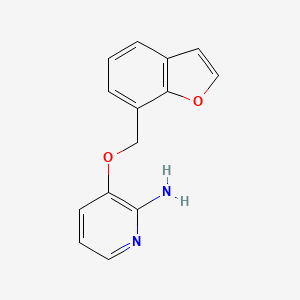
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine: is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyl group, a carboxybenzoyl group, and a tyrosylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Coupling Reaction: The protected L-tyrosine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction using benzyl bromide and a base such as sodium hydride (NaH).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Benzyl bromide (C₆H₅CH₂Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The benzyl and carboxybenzoyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-L-tyrosine: Lacks the carboxybenzoyl group.
O-Benzyl-L-tyrosine: Lacks the glycine moiety.
N-(2-Carboxybenzoyl)-L-tyrosylglycine: Lacks the benzyl group.
Uniqueness
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine is unique due to the presence of both benzyl and carboxybenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
647822-15-9 |
|---|---|
Molecular Formula |
C26H24N2O7 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[[(2S)-1-(carboxymethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C26H24N2O7/c29-23(30)15-27-25(32)22(28-24(31)20-8-4-5-9-21(20)26(33)34)14-17-10-12-19(13-11-17)35-16-18-6-2-1-3-7-18/h1-13,22H,14-16H2,(H,27,32)(H,28,31)(H,29,30)(H,33,34)/t22-/m0/s1 |
InChI Key |
ZOMJGGWLWHJHPY-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



